Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to Methyl 3-bromo-5-fluorobenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 3-bromo-5-fluorobenzoate (CAS No: 334792-52-8), a versatile halogenated building block essential in modern synthetic chemistry and drug discovery. The document details its physicochemical properties, outlines a robust laboratory-scale synthesis and purification protocol, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it explores the compound's chemical reactivity, emphasizing its utility in palladium-catalyzed cross-coupling reactions, and discusses its strategic application in medicinal chemistry for the development of novel therapeutic agents. Safety, handling, and storage protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.
Methyl 3-bromo-5-fluorobenzoate is a disubstituted benzene derivative featuring a bromine atom, a fluorine atom, and a methyl ester group. This specific arrangement of functional groups makes it an exceptionally useful intermediate. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, while the fluorine atom and the ester group allow for the fine-tuning of steric and electronic properties, solubility, and metabolic stability in target molecules.[1][2]
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 334792-52-8 | [3][4] |
| Molecular Formula | C₈H₆BrFO₂ | [5] |
| Molecular Weight | 233.03 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Purity | Typically ≥97.5% (GC) | [6] |
| Boiling Point | 251.6 ± 25.0 °C (at 760 Torr) | [5] |
| Density | 1.577 ± 0.06 g/cm³ | [5] |
| Refractive Index | 1.5335 - 1.5375 (at 20 °C) | [6] |
| EINECS No. | 608-871-4 | [3] |
Synthesis and Purification Protocol
The most direct and common laboratory synthesis of Methyl 3-bromo-5-fluorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. The causality for selecting this method rests on its reliability, use of inexpensive reagents, and straightforward workup. Thionyl chloride (SOCl₂) is employed as an activating agent to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (e.g., 10.0 g, 1.0 eq).
-
Solvent Addition: Add anhydrous methanol (e.g., 100 mL) to the flask. Stir the mixture to dissolve the solid.
-
Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (1.2 eq) dropwise via a syringe over 15 minutes. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Causality Note: The bicarbonate wash is a self-validating step; effervescence indicates the successful neutralization of acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) to afford Methyl 3-bromo-5-fluorobenzoate as a clear liquid.[7]
Synthesis Workflow Diagram
Spectroscopic Analysis and Characterization
Characterization via spectroscopic methods is a self-validating system that confirms the identity and purity of the synthesized compound. The data presented below are representative for this structure.
| ¹H NMR (400 MHz, CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.85 | t | J = 1.5 Hz | Ar-H (H2) |
| ~7.68 | ddd | J = 8.0, 2.4, 1.5 Hz | Ar-H (H6) |
| ~7.35 | ddd | J = 8.0, 8.0, 2.4 Hz | Ar-H (H4) |
| 3.94 | s | - | -OCH₃ |
| ¹³C NMR (101 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 164.5 (d, J ≈ 3 Hz) | C=O |
| 162.0 (d, J ≈ 250 Hz) | C-F |
| 134.0 (d, J ≈ 9 Hz) | Ar-C |
| 129.5 (d, J ≈ 3 Hz) | Ar-C |
| 123.0 (d, J ≈ 25 Hz) | Ar-C |
| 122.5 (d, J ≈ 9 Hz) | C-Br |
| 118.0 (d, J ≈ 23 Hz) | Ar-C |
| 52.8 | -OCH₃ |
| Infrared (IR) Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | C-H stretch (aromatic) |
| ~2955 | C-H stretch (methyl) |
| ~1730 | C=O stretch (ester, strong) |
| ~1580, ~1440 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ester, strong) |
| ~1200 | C-F stretch |
| Mass Spectrometry (MS) | |
| m/z | Assignment |
| 232/234 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 201/203 | [M - OCH₃]⁺ |
| 173/175 | [M - COOCH₃]⁺ |
| 152 | [M - Br]⁺ |
Note: Spectroscopic data can be viewed for this compound on platforms like ChemicalBook.[8]
Chemical Reactivity and Synthetic Utility
The primary value of Methyl 3-bromo-5-fluorobenzoate in drug discovery lies in the synthetic versatility conferred by the bromine atom. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of most modern pharmaceuticals.[2]
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a cornerstone of medicinal chemistry. Methyl 3-bromo-5-fluorobenzoate is an excellent substrate for this transformation.
Expertise Insight: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water) is crucial and depends on the specific boronic acid partner used. The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
General Protocol for Suzuki Coupling
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To a reaction vial, add Methyl 3-bromo-5-fluorobenzoate (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (0.02-0.05 eq), and a base (2.0-3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, wash with water, and purify via column chromatography.
Catalytic Cycle Diagram
Applications in Drug Discovery
Halogenated aromatic compounds are critical building blocks in the synthesis of a vast array of therapeutic agents.[2][9] Methyl 3-bromo-5-fluorobenzoate provides a scaffold that allows medicinal chemists to systematically explore a drug candidate's Structure-Activity Relationship (SAR).
-
Scaffold Decoration: By using the bromine as an anchor point for cross-coupling, diverse chemical functionalities can be introduced at the 3-position. This allows for the optimization of a compound's binding affinity and selectivity for its biological target.[1]
-
Modulation of Physicochemical Properties: The fluorine atom is a well-established bioisostere for a hydrogen atom but possesses unique electronic properties. Its presence can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[2]
-
Access to Beyond Rule of 5 (bRo5) Space: As drug targets become more complex, chemists are increasingly exploring larger molecules. Versatile building blocks like this one are essential for the efficient construction of these complex and often macrocyclic structures that occupy the "beyond rule of 5" chemical space.[10]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), Methyl 3-bromo-5-fluorobenzoate presents several hazards.[11][12][13]
Hazard Statements:
-
H315: Causes skin irritation.[12]
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[12]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid breathing vapor or mist.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][16]
-
Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly sealed when not in use. Store away from incompatible materials such as strong oxidizing agents.[13][14]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Conclusion
Methyl 3-bromo-5-fluorobenzoate is more than a simple chemical reagent; it is a strategic tool for molecular design and construction. Its well-defined structure, predictable reactivity, and the dual functionality offered by its halogen substituents make it an invaluable intermediate for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers scientists to effectively and safely utilize this compound to accelerate the discovery and development of next-generation pharmaceuticals.
References
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Methyl 3-bromo-5-fluorobenzoate | Call Wychem 01440 820338 . Wychem. [Link]
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METHYL 3-BROMO-5-FLUOROBENZOATE, CasNo.334792-52-8 . LookChem. [Link]
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Methyl 3-bromo-5-fluorobenzoate . AbacipharmTech. [Link]
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The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space . National Institutes of Health (NIH). [Link]
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